Methyl octadeca-13,17-diynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58444-06-7 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-13,17-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h1H,4-5,8-18H2,2H3 |
InChI Key |
QFYCWRCVKYJBRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC#CCCC#C |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of Methyl Octadeca 13,17 Diynoate
Selective Reduction of Alkyne Moieties
The selective reduction of the alkyne groups in Methyl octadeca-13,17-diynoate is a critical transformation for accessing a variety of unsaturated esters with defined stereochemistry. The control over the extent and stereochemical outcome of the hydrogenation is paramount.
Partial Hydrogenation to Unsaturated Esters (e.g., cis-dienoate formation utilizing Lindlar catalyst)
The partial hydrogenation of alkynes to cis-alkenes is a cornerstone of organic synthesis, and the Lindlar catalyst, a lead-poisoned palladium catalyst, is the classic reagent for this transformation. While direct experimental data for this compound is not extensively documented, research on a closely related isomer, Methyl octadeca-12,17-diynoate, demonstrates the efficacy of this method. In that study, the use of Lindlar's catalyst with isoquinoline (B145761) as a selective inhibitor resulted in over 90% conversion to the corresponding cis-dienoate, Methyl octadeca-cis-12,cis-17-dienoate. This highlights the potential to selectively reduce both alkyne groups in this compound to form Methyl octadeca-cis-13,cis-17-dienoate.
The Lindlar catalyst's efficacy stems from its deactivation, or "poisoning," which reduces its activity, preventing the over-reduction of the newly formed alkene to an alkane. The reaction proceeds via the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the cis-alkene. Alternative reagents to Lindlar's catalyst that can achieve similar transformations include palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline (B57606) and nickel boride (Ni₂B). The partial hydrogenation of diynes using these methods provides access to valuable conjugated or non-conjugated dienes, which are important precursors in various synthetic applications.
Table 1: Representative Catalysts for Partial Alkyne Hydrogenation
| Catalyst System | Substrate Type | Product Stereochemistry | Reference |
|---|---|---|---|
| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar's Catalyst) | Internal Alkynes | cis-Alkenes | |
| Pd/BaSO₄, Quinoline | Internal Alkynes | cis-Alkenes | |
| Nickel Boride (Ni₂B) | Internal Alkynes | cis-Alkenes | |
| Pd/Al₂O₃ | Terminal Alkynes | Poor selectivity without modification |
This table presents common catalysts for the partial hydrogenation of alkynes to cis-alkenes, applicable to the transformation of this compound.
Control of Regio- and Stereoselectivity in Reduction Reactions
Controlling the regio- and stereoselectivity in the reduction of diynes is a significant challenge, as the presence of two triple bonds offers multiple reaction sites. The electronic and steric properties of the diyne, as well as the choice of catalyst and reaction conditions, play a crucial role in determining the outcome. For an unsymmetrical diyne like this compound, selective reduction of one alkyne over the other is a key consideration.
Recent advances in catalysis have led to the development of highly selective systems for the hydrofunctionalization of diynes. For instance, copper-catalyzed monoborylation of conjugated diynes has been shown to proceed with high regio- and stereoselectivity. Similarly, cobalt-catalyzed hydrosilylation of 1,3-diynes yields silyl-functionalized 1,3-enynes with excellent regioselectivity. While these examples involve conjugated diynes, the principles of catalyst and ligand control can be extrapolated to non-conjugated systems like this compound. The choice of ligands can influence the regioselectivity by sterically or electronically differentiating between the two alkyne moieties.
Addition Reactions Across Triple Bonds
The electron-rich triple bonds of this compound are susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.
Electrophilic and Nucleophilic Additions
Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes towards electrophiles. The reaction of an alkyne with an electrophile, such as a proton from a strong acid, can form a vinyl cation intermediate, which is less stable than a corresponding alkyl cation. This intermediate can then be attacked by a nucleophile. In the case of unsymmetrical alkynes, the addition often follows Markovnikov's rule.
Nucleophilic addition to alkynes typically requires activation of the triple bond, for example, by an adjacent electron-withdrawing group, or catalysis by a transition metal. Computational studies on the addition of pyridine (B92270) to polyynes have shown that such reactions are possible, with the reaction barrier being influenced by the length of the polyyne and the presence of an external electric field.
Table 2: General Patterns of Addition Reactions to Alkynes
| Reaction Type | Reagent Type | General Product | Reference |
|---|---|---|---|
| Electrophilic Addition | H-X (e.g., HBr) | Vinyl Halide | |
| Electrophilic Addition | X₂ (e.g., Br₂) | Dihaloalkene | |
| Nucleophilic Addition | Nu⁻ (e.g., Pyridine) | Substituted Alkene | |
| Hydration (Electrophilic) | H₂O, H⁺, HgSO₄ | Ketone (via enol tautomerization) |
This table outlines the expected outcomes for general addition reactions across the triple bonds of a compound like this compound.
Halogenation Patterns on Polyynes
The halogenation of polyynes is a well-studied transformation that can lead to a variety of halogen-containing products. The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bonds of an alkyne proceeds via a cyclic halonium ion intermediate, similar to alkenes, resulting in anti-addition to give a dihaloalkene. With sufficient halogen, further addition can occur to yield a tetrahaloalkane.
Studies on halogen-terminated polyynes have provided insights into the electronic and structural effects of halogens on these systems. The reactivity of polyynes in these reactions can be influenced by their length and the nature of their end groups. For this compound, the controlled addition of one or two equivalents of a halogen could potentially yield di- or tetra-halogenated derivatives at one or both alkyne positions. The regioselectivity of this addition would be an important consideration.
Oxidative and Rearrangement Reactions
The alkyne functionalities in this compound are susceptible to oxidative cleavage and can participate in various rearrangement reactions. Oxidative cleavage of alkynes with strong oxidizing agents like ozone or potassium permanganate (B83412) (KMnO₄) results in the scission of the triple bond to form carboxylic acids. This reaction can be used to determine the position of the triple bonds within the molecule.
Rearrangement reactions of unsaturated systems can lead to the formation of more complex structures. For example, the oxidative cleavage of a related compound, methyl oleate, can lead to various products depending on the reaction conditions. Furthermore, the free radical oxidation of hydroxy-octadecadienoic acids has been shown to produce epoxy and ketone derivatives through complex reaction pathways. While not directly involving alkynes, these studies on related fatty acid derivatives suggest that the introduction of functional groups near the alkyne moieties in this compound could facilitate subsequent oxidative rearrangements.
Formation of Epoxides and Epithio Derivatives
The conversion of unsaturated fatty esters into their corresponding epoxides (oxiranes) and epithio derivatives (thiiranes) is a common strategy to introduce reactive functional groups.
Epoxidation: The formation of epoxides from alkenes is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com While alkynes are generally less reactive to peroxidation than alkenes, specialized methods can be employed. Natural acetylenic epoxides are known to exist, suggesting that such transformations are synthetically accessible. researchgate.net The reaction involves the electrophilic oxygen atom of the peroxyacid attacking the electron-rich alkyne bond, potentially leading to intermediate oxirenes which can rearrange or be trapped. For a substrate like this compound, selective epoxidation of one or both alkyne units could be pursued, yielding mono- or bis-epoxide derivatives.
Epithiolation: The synthesis of epithio derivatives often proceeds via a two-step process from the corresponding epoxide. researchgate.net For instance, methyl epoxy fatty esters can be converted to their epithio analogues by treatment with reagents like dimethylthioformamide. researchgate.net This transformation involves the opening of the epoxide ring by a sulfur nucleophile followed by an intramolecular cyclization to form the three-membered thiirane (B1199164) ring.
Table 1: Synthesis of Epoxide and Epithio Derivatives from Unsaturated Precursors
Below is a summary of representative transformations for the formation of epoxides and epithio derivatives from unsaturated fatty acid esters, which are analogous to potential reactions for this compound.
| Transformation | Precursor Type | Reagents | Product |
| Epoxidation | Alkene/Alkyne | Peroxyacids (e.g., m-CPBA) | Epoxide (Oxirane) |
| Epithiolation | Epoxide | Dimethylthioformamide | Epithio (Thiirane) |
This table presents generalized reactions applicable to unsaturated fatty esters. Specific conditions for this compound would require experimental optimization.
Ring-Closing Metathesis and Cyclization Approaches
The diyne structure of this compound is a suitable precursor for the synthesis of cyclic and macrocyclic compounds through various cyclization strategies.
Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming unsaturated rings, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). organic-chemistry.orgwikipedia.org Since RCM typically joins two alkene moieties, a direct cyclization of the diyne is not feasible. However, a related process known as enyne ring-closing metathesis can be employed. wikipedia.org This would require the selective partial reduction or hydrofunctionalization of one of the alkyne groups in this compound to a terminal alkene. The resulting enyne could then undergo intramolecular metathesis to form a macrocyclic diene. The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile molecule, such as ethylene (B1197577) if terminal alkenes are involved. organic-chemistry.orgwikipedia.org
Lactone Formation: The ester functionality allows for cyclization into a macrolactone, a common structural motif in natural products. rsc.org A synthetic pathway could involve the selective hydration of the C-13 alkyne to a ketone and reduction of the C-17 alkyne to an alcohol. Subsequent hydrolysis of the methyl ester would yield a hydroxy-keto acid, which could then undergo intramolecular esterification (macrolactonization) to form the corresponding lactone. Alternatively, using RCM to first form a carbocycle, followed by functional group manipulations like Baeyer-Villiger oxidation, can also lead to lactone structures. rsc.org
Table 2: Cyclization Strategies for Diyne Precursors
This table outlines potential cyclization pathways starting from a diyne ester like this compound.
| Cyclization Strategy | Required Modification | Key Reaction | Catalyst/Reagent Example | Resulting Structure |
| Enyne RCM | Partial reduction of one alkyne to an alkene | Ring-Closing Metathesis | Grubbs Catalyst (2nd Gen.) | Macrocyclic Diene |
| Macrolactonization | Reduction of ester to alcohol, hydrolysis of resulting ester | Intramolecular Esterification | Yamaguchi or Mitsunobu conditions | Macrolactone |
Functional Group Interconversions on the Ester and Alkyl Chain
Beyond the reactions at the alkyne sites, the ester group and the saturated part of the alkyl chain can be chemically modified to create a diverse range of derivatives. pressbooks.pub
Ester Group Modifications: The methyl ester is a versatile functional group that can be readily converted into other functionalities. vanderbilt.eduorganic-chemistry.org
Hydrolysis: Base- or acid-catalyzed hydrolysis will yield the corresponding carboxylic acid, octadeca-13,17-diynoic acid.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol, octadeca-13,17-diyn-1-ol. Milder reagents like diisobutylaluminium hydride (DIBAL-H) could potentially yield the corresponding aldehyde under controlled conditions. vanderbilt.edu
Amidation: Direct reaction with ammonia (B1221849) or primary/secondary amines can form the corresponding primary, secondary, or tertiary amides. This reaction can sometimes be facilitated by activating agents. organic-chemistry.org
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group, forming a different ester.
Alkyl Chain Modifications: The long saturated carbon chain is generally less reactive. However, the primary alcohol obtained from the ester reduction serves as a key intermediate for further functionalization. ub.edu
Conversion to Sulfonates: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base like pyridine. ub.edu
Conversion to Alkyl Halides: The alcohol can be converted to an alkyl halide (iodide, bromide, or chloride). This can be done directly using reagents like PBr3 or SOCl2, or via the sulfonate ester followed by an SN2 reaction with a halide salt (e.g., NaI in acetone, known as the Finkelstein reaction). vanderbilt.eduub.edu These resulting halides are valuable precursors for introducing other nucleophiles.
Table 3: Functional Group Interconversions of this compound
This table summarizes key transformations of the ester group and the subsequent modifications of the resulting alcohol.
| Starting Group | Reagent(s) | Product Functional Group |
| Methyl Ester | LiAlH4 | Primary Alcohol |
| Methyl Ester | NaOH, H2O; then H3O+ | Carboxylic Acid |
| Methyl Ester | R-NH2 | Amide |
| Primary Alcohol | TsCl, Pyridine | Tosylate |
| Primary Alcohol | PBr3 | Alkyl Bromide |
| Tosylate | NaN3 | Azide |
Advanced Analytical Characterization and Quantification Techniques
Chromatographic Separation Methods
Chromatography is fundamental to the analysis of fatty acid methyl esters (FAMEs), including diynoic species like Methyl octadeca-13,17-diynoate. It allows for the separation of the target compound from complex mixtures, which is a critical prerequisite for accurate characterization and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as FAMEs. ifremer.fr The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column, before being fragmented and detected by a mass spectrometer. jeol.com This provides both retention time data for identification and mass spectral data for structural confirmation. ifremer.fr
The analysis of FAMEs by GC-MS requires carefully optimized conditions to achieve good resolution and sensitivity. nih.gov While specific parameters for this compound are not extensively documented, general conditions for FAMEs can be adapted. A low-polarity capillary column, such as one coated with a 5% phenyl 95% dimethylpolysiloxane phase, is often employed due to its high thermal stability. ifremer.fr Optimization of the temperature program is crucial for separating closely eluting isomers. nih.gov
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Injector | Splitless mode, 220-250°C | Ensures complete vaporization and transfer of the analyte onto the column, maximizing sensitivity. ifremer.frnih.gov |
| Column | 30-60 m, 0.25 mm i.d., 0.25 µm film thickness (e.g., VF-5 MS, DB-5) | Provides high resolution needed to separate complex mixtures of fatty acid esters. ifremer.fr |
| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) | Inert gas that provides good chromatographic efficiency. ifremer.fr |
| Oven Program | Initial temp 70-120°C, ramped to 220-330°C | A gradient temperature program is essential to elute a wide range of FAMEs with different volatilities and to separate isomers. nih.govrestek.com |
| MS Detector | Ion Source: 180-250°C, Electron Impact (EI) at 70 eV | Standard conditions for generating reproducible fragmentation patterns for library matching. researchgate.net |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) or Single Ion Monitoring (SIM) | Full scan is used for identification, while SIM offers higher sensitivity for quantification of known compounds. ifremer.frnih.gov |
The mass spectrum of a FAME provides a molecular fingerprint. Under electron impact (EI) ionization, molecules fragment in a predictable manner, allowing for structural elucidation. jeol.com For FAMEs, a characteristic and often abundant peak is observed at m/z 74, which results from a McLafferty rearrangement and corresponds to the methoxycarbonyl group [CH3OC(OH)=CH2]+. researchgate.netresearchgate.net Another significant ion is often seen at m/z 87. researchgate.netresearchgate.net
The fragmentation pattern for this compound would be expected to show these characteristic FAME fragments. Additionally, cleavage along the aliphatic chain would produce clusters of peaks separated by 14 mass units (-CH2-). libretexts.org The presence and location of the two alkyne groups would influence the fragmentation, leading to specific ions resulting from cleavages adjacent to or between the triple bonds. While a specific spectrum for the 13,17-isomer is not publicly available, data for the related isomer Methyl octadeca-10,13-diynoate shows prominent peaks at m/z 91 and 105, which can be attributed to fragmentation around the unsaturated system. nih.gov The molecular ion peak (M+) for this compound would be expected at m/z 290, though its intensity may be low in EI-MS due to extensive fragmentation. jeol.com
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis and purification of less volatile or thermally sensitive compounds. For FAMEs, reversed-phase HPLC (RP-HPLC) is the most common mode. scielo.br A C18 (octadecylsilyl) stationary phase is typically used, which separates compounds based on their hydrophobicity. sigmaaldrich.com
This method is effective for assessing the purity of a synthesized batch of this compound and for isolating it from reaction byproducts. uio.no Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl group provides some absorbance at low wavelengths (around 205 nm). scielo.brresearchgate.net For separating FAMEs based on the degree and type of unsaturation, silver-ion HPLC (Ag+-HPLC) can be employed, where the silver ions interact differently with double and triple bonds, allowing for the separation of isomers that may be difficult to resolve by RP-HPLC alone. gerli.com
Table 2: General HPLC Conditions for FAME Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. sigmaaldrich.com |
| Mobile Phase | Acetonitrile (B52724), Methanol (B129727), or mixtures with water/acetone. sigmaaldrich.comresearchgate.net | Elutes the compounds from the column. Isocratic or gradient elution can be used. scielo.brresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. sigmaaldrich.comresearchgate.net |
| Detector | UV at ~205 nm or Evaporative Light Scattering Detector (ELSD) | UV detection is common for compounds with chromophores. researchgate.net ELSD is a universal detector for non-volatile analytes. gerli.com |
| Column Temp. | Ambient or controlled (e.g., 40 °C) | Temperature control ensures reproducible retention times. scielo.brresearchgate.net |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for monitoring the progress of chemical reactions. thieme.de In the synthesis of a complex molecule like this compound, TLC can be used to quickly determine if the starting materials have been consumed and if the desired product has been formed. uio.notheses.cz A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., hexane/ethyl acetate). researchgate.net The separated spots are visualized, often using a UV lamp or a chemical stain. The retention factor (Rf) value of the product spot can be compared to that of the starting materials to track the reaction's progress toward completion. uio.no
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Constituent Analysis
Spectroscopic Methods for Structural Elucidation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands confirming its key structural features. A strong absorption band for the ester carbonyl (C=O) stretch is typically observed around 1740 cm⁻¹. journalajacr.com The C-O stretching of the ester group would also be present. The two non-conjugated alkyne groups (C≡C) would give rise to weak-to-medium stretching absorptions in the region of 2100-2260 cm⁻¹. vulcanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Would show signals for the methyl ester protons (-OCH₃) as a singlet around 3.6-3.7 ppm. Protons on carbons adjacent to the alkyne groups would appear in the range of 2.0-3.0 ppm. The terminal methyl group of the hydrocarbon chain would appear as a triplet around 0.9 ppm.
¹³C NMR: Would confirm the presence of the ester carbonyl carbon at ~174 ppm. The sp-hybridized carbons of the two alkyne groups would produce signals in the range of 70-100 ppm. vulcanchem.com The carbon of the methyl ester group would be found around 51 ppm, and the various sp³-hybridized carbons of the long aliphatic chain would appear in the upfield region of the spectrum.
UV-Visible spectroscopy is most informative for compounds with conjugated π-systems. jove.com this compound contains two triple bonds, but they are in a "skipped" or non-conjugated arrangement (separated by more than one single bond). Therefore, it would not exhibit the strong, long-wavelength absorption characteristic of conjugated diynes or polyenes. libretexts.orgacs.org Any absorption would be expected at shorter wavelengths, outside the range typically used for analyzing colored compounds.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Functional Group / Feature | Expected Signal / Absorption |
|---|---|---|
| FTIR | Ester (C=O) | ~1740 cm⁻¹ (strong) journalajacr.com |
| Alkyne (C≡C) | 2100-2260 cm⁻¹ (weak/medium) vulcanchem.com | |
| Ester (C-O) | ~1200 cm⁻¹ (strong) journalajacr.com | |
| ¹H NMR | -OCH₃ (Ester) | ~3.7 ppm (singlet) |
| -CH ₂-C≡ | ~2.2 ppm (multiplet) | |
| -CH₃ (Chain terminus) | ~0.9 ppm (triplet) | |
| ¹³C NMR | C =O (Ester) | ~174 ppm |
| -C ≡C - (Alkyne) | 70-100 ppm vulcanchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules like "this compound". It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR: In a hypothetical ¹H NMR spectrum of "this compound," distinct signals would correspond to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically around 3.67 ppm. The terminal alkyne proton at C-18 (-C≡CH) is expected to resonate in the region of 1.8-3.1 ppm. Protons adjacent to the triple bonds (propargylic protons) at C-12, C-15, and C-16 would show characteristic shifts. The α-methylene protons (C-2) next to the ester group would likely appear around 2.30 ppm as a triplet. The large number of methylene (B1212753) protons (-CH₂-) in the long aliphatic chain would create a complex, overlapping signal cluster between approximately 1.2 and 1.6 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The ester carbonyl carbon (C-1) would be observed significantly downfield, typically around 174 ppm. The carbons of the two alkyne groups (C-13, C-14, C-17, and C-18) would resonate in the characteristic range of 68 to 90 ppm. The methyl ester carbon (-OCH₃) would have a chemical shift of approximately 51.4 ppm. The remaining methylene carbons along the chain would produce a series of signals in the aliphatic region of the spectrum.
A related compound, methyl stearolate (methyl octadec-9-ynoate), shows a carbonyl carbon signal at 174.2 ppm and the alkyne carbons at 80.5 and 80.0 ppm, providing a reference for the expected shifts in diyne systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 (-C=O) | - | ~174 |
| -OCH₃ | ~3.67 (s) | ~51.4 |
| C-2 (-CH₂-COO) | ~2.30 (t) | ~34 |
| C-3 to C-11 (-CH₂-)n | ~1.2-1.6 (m) | ~25-32 |
| C-12 (-CH₂-C≡) | Multiplet | ~19-20 |
| C-13 (-C≡) | - | ~68-90 |
| C-14 (-C≡) | - | ~68-90 |
| C-15 (-CH₂-C≡) | Multiplet | ~19-20 |
| C-16 (-CH₂-C≡) | Multiplet | ~19-20 |
| C-17 (-C≡) | - | ~68-90 |
| C-18 (-C≡H) | ~1.8-3.1 (t) | ~68-90 |
Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on general principles and data from similar long-chain fatty acid esters.
To unambiguously assign all proton and carbon signals and confirm the precise connectivity of the atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling) within the molecule. For "this compound," COSY would show correlations between adjacent protons, for instance, between the C-2 protons and the C-3 protons. It would be crucial for tracing the connectivity along the entire aliphatic chain and confirming the positions of the propargylic protons relative to their neighbors.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It allows for the straightforward assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~3.67 ppm would correlate to the carbon signal at ~51.4 ppm, confirming the methyl ester group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the positions of the alkyne groups, which lack protons themselves. For instance, the propargylic protons at C-12 would show correlations to the alkyne carbons at C-13 and C-14. Similarly, the terminal alkyne proton at C-18 would show correlations to C-16 and C-17, confirming the location of the terminal triple bond. The C-2 protons would also show a key correlation to the C-1 carbonyl carbon, confirming the ester functionality's position.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1740 cm⁻¹. The presence of the two alkyne groups would give rise to distinct signals. The terminal alkyne (C-17≡C-18) would produce a sharp, moderately intense C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. The internal alkyne (C-13≡C-14), being less symmetric, would exhibit a weak C≡C stretching absorption in the 2210-2260 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene and methyl groups would appear as strong bands in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. For molecules with a high degree of symmetry, Raman can detect vibrations that are weak or absent in the IR spectrum. The internal C≡C triple bond, which may be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum, making this technique particularly useful for confirming its presence.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| ≡C-H (Terminal Alkyne) | Stretching | ~3300 (Strong, Sharp) | Moderate |
| C-H (Aliphatic) | Stretching | 2850-3000 (Strong) | Strong |
| C≡C (Internal Alkyne) | Stretching | 2210-2260 (Weak) | Strong |
| C≡C (Terminal Alkyne) | Stretching | 2100-2140 (Moderate, Sharp) | Moderate |
| C=O (Ester) | Stretching | ~1740 (Strong) | Weak |
| C-O (Ester) | Stretching | 1170-1250 (Strong) | Weak |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For "this compound," the two alkyne groups are non-conjugated, as they are separated by a methylene group at C-15 and C-16. Isolated triple bonds typically have π → π* transitions that occur at very high energies, resulting in absorption maxima below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Therefore, "this compound" is not expected to show significant absorption in the 200-800 nm UV-Vis region. This lack of absorption can itself be a useful piece of information, confirming the absence of conjugation between the two alkyne units.
Chemometric Approaches in Analytical Data Processing
Given the complexity of the data generated by spectroscopic techniques, especially when analyzing mixtures or performing quantitative studies, chemometrics plays a crucial role. Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data.
For a compound like "this compound," chemometric methods could be applied to:
Data Preprocessing: Techniques like baseline correction, smoothing, and normalization can be applied to raw spectroscopic data (e.g., from NMR or IR) to remove noise and instrumental artifacts, improving the quality of subsequent analysis.
Multivariate Calibration: When quantifying "this compound" in a complex matrix (e.g., a natural oil extract), multivariate calibration methods like Principal Component Regression (PCR) or Partial Least Squares (PLS) regression are often employed. These methods can build a predictive model by correlating the full spectroscopic data (e.g., the entire IR spectrum) with the concentration of the analyte, offering greater robustness than traditional single-wavelength calibration.
Pattern Recognition: If analyzing samples containing various fatty acid isomers, Principal Component Analysis (PCA) can be used to visualize any clustering or differentiation between sample groups based on their spectroscopic profiles, potentially highlighting the presence of "this compound" or related compounds.
By combining high-resolution analytical instrumentation with sophisticated data processing techniques, a comprehensive and reliable characterization of "this compound" can be achieved.
Biosynthetic Pathways and Natural Occurrence in Research Contexts
Identification of Related Polyynoic Fatty Acid Methyl Esters in Biological Systems
The detection and identification of polyynoic fatty acid methyl esters, including structures related to Methyl octadeca-13,17-diynoate, have been a subject of phytochemical research for decades. These investigations have pinpointed specific biological sources where such compounds are biosynthesized and accumulated.
Certain plant families are particularly known for their production of acetylenic lipids. The analysis of oils and extracts from these plants has been crucial in identifying and characterizing a variety of polyynoic fatty acids.
Ongokea gore (Isano oil): The seed oil of Ongokea gore, commonly known as isano or boleka oil, is a rich source of polyacetylenic fatty acids. A prominent compound isolated from this oil is isanic acid (octadec-17-en-9,11-diynoic acid). While not identical to this compound, isanic acid is a closely related C18 fatty acid with conjugated triple bonds, highlighting the presence of the enzymatic machinery capable of producing such structures in this plant. The biosynthesis of these compounds is a key area of interest for understanding the production of acetylenic lipids in plants.
Deverra tortuosa : This plant belongs to the Apiaceae family, which is known for producing a variety of polyacetylenes. lth.senih.govnih.govresearchgate.net While detailed studies have identified various volatile compounds and other secondary metabolites in Deverra tortuosa, specific reports detailing the presence of this compound or other long-chain polyynoic fatty acid methyl esters are not extensively documented in the available literature. General analyses of Apiaceae species suggest that polyacetylenes are characteristic constituents, often with significant biological activities. lth.senih.govnih.govresearchgate.net
Emex spinosa : A member of the Polygonaceae family, the chemical composition of Emex spinosa has been a subject of phytochemical studies. researchgate.netekb.eg These investigations have reported on the general fatty acid profile and the presence of various classes of secondary metabolites. researchgate.netekb.eg However, the existing literature does not specifically mention the isolation of this compound or other polyynoic fatty acids from this plant. The reported fatty acid composition is primarily composed of common saturated and unsaturated fatty acids. researchgate.netekb.eg
| Plant Species | Notable Fatty Acids/Lipids Identified | Reference to Polyynoic Compounds |
|---|---|---|
| Ongokea gore | Isanic acid (octadec-17-en-9,11-diynoic acid) and other related polyacetylenic fatty acids. | High concentration of polyynoic fatty acids. |
| Deverra tortuosa | Rich in essential oils and various volatile compounds. Polyacetylenes are characteristic of the Apiaceae family. lth.senih.govnih.govresearchgate.net | General presence in the family, but specific data for this species regarding this compound is limited. |
| Emex spinosa | Standard saturated and unsaturated fatty acids (e.g., palmitic, oleic, linoleic acids). researchgate.netekb.eg | No specific reports of polyynoic fatty acids in the reviewed literature. researchgate.netekb.eg |
The microbial world is a vast source of novel chemical structures. While bacteria and fungi are well-known producers of a wide range of fatty acids, including polyunsaturated fatty acids, the biosynthesis of polyynoic or acetylenic fatty acids by microorganisms is a less explored area. Research has extensively covered microbial lipids for applications like biofuels, where the focus is often on common fatty acid profiles. researchgate.netbiofueljournal.commdpi.com The enzymatic pathways for creating triple bonds in fatty acid chains are considered specialized and are not as commonly reported in microbial systems as they are in certain plant lineages. Therefore, while microbial synthesis of unique fatty acids is an active area of research, specific examples of microbial metabolites containing this compound are not prevalent in the scientific literature.
Proposed Enzymatic Mechanisms for Alkyne Introduction in Fatty Acid Biosynthesis
The formation of the triple bond (alkyne) in fatty acid biosynthesis is a fascinating enzymatic process. It is generally accepted that these functionalities arise from modifications of existing double bonds (alkenes) in precursor fatty acids like oleic acid and linoleic acid. researchgate.netnih.gov The key enzymes involved are thought to be variants of fatty acid desaturases, often referred to as acetylenases. nih.govusask.canih.gov
The proposed mechanism involves a series of desaturation steps. A typical pathway is believed to start with a common C18 fatty acid.
Initial Desaturation: The biosynthesis often begins with oleic acid (18:1), which is first desaturated to linoleic acid (18:2) by a Δ12-desaturase. nih.gov
Formation of the First Triple Bond: An acetylenase enzyme then acts on a double bond, typically the Δ12 double bond of linoleic acid, to introduce the first triple bond, forming a monoacetylenic fatty acid like crepenynic acid. nih.gov
Further Desaturation to a Diyne: Subsequent enzymatic steps, likely involving further desaturase or acetylenase activity, would then introduce the second triple bond to create a diynoic fatty acid.
These enzymes, often membrane-bound, utilize molecular oxygen and a reducing agent (like NADH or NADPH) to carry out the dehydrogenation reactions that lead to the formation of double and subsequently triple bonds. nih.govwikipedia.orgresearchgate.net The precise stereochemistry and regioselectivity of these reactions are tightly controlled by the enzyme's active site. usask.canih.gov
| Enzyme Class | Function | Substrate Example | Product Example |
|---|---|---|---|
| Fatty Acid Desaturase (FAD) | Introduces a double bond into a fatty acid chain. nih.govwikipedia.org | Oleic acid | Linoleic acid |
| Fatty Acid Acetylenase | Converts a double bond into a triple bond. nih.govusask.ca | Linoleic acid | Crepenynic acid |
Intermediacy in Metabolic Pathways of Unsaturated Lipids
Unsaturated and polyunsaturated fatty acids are central intermediates in lipid metabolism, serving as precursors for a vast array of signaling molecules, structural lipids, and specialized secondary metabolites. libretexts.org In the context of polyacetylene biosynthesis, mono- and di-unsaturated fatty acids are obligatory precursors. researchgate.netnih.gov
This compound, by its structure, is likely an intermediate in the biosynthesis of more complex polyacetylenes. nih.gov Following its formation, it could undergo a variety of further enzymatic modifications, including:
Chain shortening or elongation: To produce polyacetylenes of different lengths.
Oxidation: Introduction of hydroxyl or epoxide groups.
Isomerization: Conversion between different isomers.
These subsequent modifications would lead to the diverse range of polyacetylenic natural products observed in plants. researchgate.netnih.gov Therefore, while it may not be an end product that accumulates to high concentrations, its role as a transient intermediate is crucial for the generation of this class of bioactive compounds.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules. scienceopen.com For a polyyne like Methyl octadeca-13,17-diynoate, these calculations can elucidate the distribution of electrons, predict molecular orbital energies, and forecast chemical reactivity.
Electronic Structure: DFT methods are routinely used to optimize the molecular geometry and calculate the electronic properties of polyynes and related compounds. researchgate.netmdpi.com Key parameters derived from these calculations include bond lengths, bond angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netnist.gov A smaller gap generally suggests higher reactivity. For long-chain polyynes, the HOMO-LUMO gap tends to decrease as the length of the conjugated system increases. researchgate.net
Reactivity Predictions: The locations of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack, respectively. psu.edu In this compound, the electron-rich triple bonds are expected to be the primary reactive sites. vub.be Quantum chemical calculations can quantify the reactivity of these alkyne groups by mapping the electrostatic potential and analyzing frontier molecular orbitals. psu.edu This allows for the prediction of how the molecule will behave in various chemical reactions, such as additions, cycloadditions, or polymerizations. masterorganicchemistry.comlibretexts.org For instance, DFT can model the bending of the alkyne bonds, which is crucial for understanding their activation in reactions like bio-orthogonal click chemistry. vub.be
| Calculated Property | Significance | Typical Method |
|---|---|---|
| Optimized Geometry | Provides bond lengths and angles of the most stable structure. | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. youtube.com | TD-DFT, B3LYP |
| Electron Density Distribution | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | NBO Analysis |
| Bond Length Alternation (BLA) | Measures the degree of delocalization in the polyyne chain. researchgate.netresearchgate.net | B972, ωB97X |
Molecular Dynamics Simulations for Conformation and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering detailed insights into their conformational flexibility and intermolecular interactions. mdpi.com For a long-chain molecule like this compound, MD is essential for understanding its physical properties and behavior in condensed phases.
Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other in a liquid or solid state. k-state.edudovepress.com By simulating a system containing many molecules of this compound, researchers can observe phenomena such as self-assembly and molecular packing. nih.gov These interactions are governed by non-covalent forces like van der Waals interactions between the long alkyl chains and potential dipole-dipole interactions involving the methyl ester group. teachchemistry.org The results of these simulations can be used to predict macroscopic properties such as density, viscosity, and diffusion coefficients. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Several force fields, such as CHARMM, AMBER, and GROMOS, have been specifically parameterized for lipids and FAMEs. nih.govambermd.orgbohrium.com
| Force Field Family | Key Features | Typical Application |
|---|---|---|
| CHARMM (e.g., C36) | Well-parameterized for lipids and proteins, good for membrane simulations. nih.gov | Lipid bilayers, protein-lipid interactions. |
| AMBER (e.g., LIPID21) | Includes specific parameters for a wide range of lipids, compatible with protein and nucleic acid force fields. ambermd.org | Biomolecular simulations, lipid-drug interactions. |
| GROMOS | United-atom and all-atom versions available, computationally efficient. | Large-scale simulations of lipids and polymers. |
| OPLS-AA | Optimized for liquid simulations, provides good reproduction of thermodynamic properties. | Liquid state properties, solvation studies. |
| AMOEBA | A polarizable force field that explicitly accounts for induced dipoles, offering higher accuracy for electrostatic interactions. nih.gov | Systems where polarization is critical, such as ionic liquids or interfaces. |
In Silico Modeling of Reaction Mechanisms and Transition States
In silico modeling allows for the detailed investigation of chemical reaction mechanisms, providing information that is often inaccessible through experimental observation alone. nih.gov By calculating the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. arxiv.orgscm.com
Reaction Mechanisms: For this compound, computational modeling can be used to explore a variety of reactions involving the alkyne functionalities. nih.gov A common reaction for alkynes is hydrogenation, where hydrogen is added across the triple bonds. nih.gov Theoretical models can predict whether the hydrogenation would occur in a stepwise or concerted manner and can determine the stereochemistry of the resulting alkene products. researchgate.net Another important class of reactions for diynes is cycloaromatization, such as the Bergman cyclization, which can be modeled to determine activation barriers and reaction energies. digitellinc.comnih.govrsc.orgnih.govrsc.org DFT calculations are the primary tool for these investigations. mdpi.com
Transition State Analysis: A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. youtube.comyoutube.com Locating the geometry of a transition state and calculating its energy are crucial for determining the rate of a reaction. Algorithms have been developed to search for these first-order saddle points on the potential energy surface. arxiv.orgreddit.com Once a transition state is found, its structure can provide valuable clues about the reaction mechanism. For example, in a hydrogenation reaction of this compound, the transition state structure would show the hydrogen molecule interacting with the alkyne's pi-system, with bonds being partially broken and formed.
| Modeling Aspect | Information Gained | Computational Method |
|---|---|---|
| Reactant/Product Optimization | Provides the stable geometries and energies of the starting material and final product. | DFT (e.g., B3LYP) |
| Transition State Search | Identifies the geometry and energy of the highest point on the reaction path. scm.com | QST2/QST3, Nudged Elastic Band (NEB) |
| Frequency Calculation | Confirms a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). youtube.com | DFT Frequency Analysis |
| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path from the transition state down to the reactant and product, confirming the connection. reddit.com | IRC Calculation |
| Activation Energy (ΔE‡) | Calculated as E(Transition State) - E(Reactant); determines the reaction rate. | From optimized energies. |
This compound: A Specialized Intermediate in Organic Synthesis
This compound is a long-chain fatty acid methyl ester characterized by the presence of two alkyne (triple bond) functionalities at the 13th and 17th carbon positions. While a highly specific and not broadly studied compound, it serves as a noteworthy synthetic intermediate in targeted organic chemistry applications. Its unique structure, featuring reactive alkyne groups, allows for its utility as a precursor in the synthesis of more complex and biologically relevant molecules.
Role As a Synthetic Intermediate in Advanced Organic and Material Synthesis
The primary significance of methyl octadeca-13,17-diynoate lies in its role as a versatile building block in multi-step synthetic pathways. The presence of two distinct triple bonds offers chemists the opportunity for selective chemical transformations, making it a valuable precursor for a range of specialized molecules.
The synthesis of long-chain unsaturated fatty acids is of considerable interest in chemistry due to their role in the creation of various natural products. This compound has been utilized as a starting material in the synthesis of specific unsaturated fatty acid isomers.
One of the documented applications of this compound is its role as a precursor in the synthesis of polyunsaturated fatty acid methyl esters. Through controlled partial hydrogenation reactions, the alkyne groups can be selectively reduced to alkene (double bond) functionalities.
For instance, the partial hydrogenation of this compound using a Lindlar catalyst with isoquinoline (B145761) has been shown to yield a mixture of methyl octadeca-cis-13,17-dienoate (70%) and methyl octadec-cis-13-enoate (30%). This transformation is a key step in producing specific geometric isomers of polyunsaturated and monounsaturated fatty acid esters, which are of interest for further research into their physical and biological properties.
Table 1: Products of Partial Hydrogenation of this compound
| Product Name | Percentage Yield |
| Methyl octadeca-cis-13,17-dienoate | 70% |
| Methyl octadec-cis-13-enoate | 30% |
Currently, there is a lack of specific scientific literature detailing the direct application of this compound as a scaffold for the synthesis of macrocyclic compounds.
There is limited available research on the specific contributions of this compound to the development of novel organic reactions. Its reactivity is primarily associated with established alkyne chemistry.
At present, there is no readily available scientific information on the use of this compound in the design and synthesis of functional organic materials.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Polyynoic Esters
The synthesis of polyynoic esters like Methyl octadeca-13,17-diynoate presents unique challenges due to the reactivity and potential instability of the polyyne chain. nih.gov Future research is focused on developing more efficient, selective, and sustainable synthetic methods.
Historically, the synthesis of polyynes has relied on classical coupling reactions such as the Glaser, Eglinton, and Hay couplings, which are oxidative homocoupling methods for terminal alkynes. wikipedia.org The Cadiot-Chodkiewicz coupling, a hetero-coupling reaction, has also been instrumental in constructing unsymmetrical polyynes. acs.org However, these methods can sometimes be limited by side reactions and the need for specific catalysts and conditions.
Emerging strategies are aimed at overcoming these limitations. One promising area is the use of alkyne metathesis , which allows for the scrambling of alkyne fragments to form new triple bonds. chemrxiv.org Molybdenum catalysts have shown particular promise in the selective synthesis of triynes from diynes. chemrxiv.org The development of more active and selective catalysts for alkyne metathesis could significantly streamline the synthesis of complex polyynoic esters.
Another area of development is the use of protective groups to stabilize the polyyne chain during synthesis. wikipedia.org Encapsulating polyyne chains within larger molecular structures, such as in rotaxanes, has been shown to enhance their stability. ox.ac.ukacs.org This "molecular insulation" approach could be key to synthesizing and studying longer and more complex polyynoic esters.
The table below summarizes some of the key synthetic strategies for polyynes, highlighting both classical and emerging methods.
| Synthetic Strategy | Description | Key Features |
| Glaser Coupling | Oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant. wikipedia.org | One of the earliest methods for polyyne synthesis. |
| Cadiot-Chodkiewicz Coupling | Heterocoupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt. acs.org | Allows for the synthesis of unsymmetrical polyynes. |
| Alkyne Metathesis | A catalytic reaction that involves the cleavage and reformation of carbon-carbon triple bonds. chemrxiv.org | Offers a powerful tool for the synthesis of complex polyynes with high selectivity. |
| Fritsch-Buttenberg-Wiechell Rearrangement | A method for synthesizing alkynes from 1,1-dihalo-2-alkenes. acs.org | Provides an alternative route to the formation of carbon-carbon triple bonds. |
Elucidation of Undiscovered Biosynthetic Pathways
Polyynes are found in a wide range of organisms, including plants, fungi, and bacteria, where they often exhibit potent biological activities. nih.govwikipedia.org While the general biosynthetic origins from fatty acids and polyketides have been established through isotopic labeling studies, the specific enzymatic machinery and pathways for many polyynes, including potentially this compound, remain to be fully elucidated. nih.gov
Future research will likely focus on the discovery and characterization of novel enzymes involved in polyyne biosynthesis. The identification of biosynthetic gene clusters (BGCs) in bacteria has provided significant insights into how these organisms construct complex polyynes. nih.govnih.gov These clusters often contain genes for desaturases, acetylenases, and other modifying enzymes that work in concert to produce the final polyyne structure. nih.gov
A key area of investigation is the mechanism of desaturation , the process by which single bonds are converted to double and then triple bonds. nih.gov Understanding the structure and function of the desaturase and acetylenase enzymes will be crucial for harnessing these biosynthetic pathways for the production of novel polyynes. The use of modern "omics" approaches, such as genomics, transcriptomics, and metabolomics, will be instrumental in identifying and characterizing these pathways. nih.gov
The table below outlines the key components of a typical bacterial polyyne biosynthetic gene cluster.
| Gene/Enzyme | Function |
| Fatty Acyl-AMP Ligase (FAAL) | Activates a fatty acid precursor for entry into the pathway. researchgate.net |
| Fatty Acid Desaturase (FAD) | Introduces double and triple bonds into the fatty acid chain. researchgate.net |
| Acyl Carrier Protein (ACP) | Tethers the growing polyyne chain during biosynthesis. researchgate.net |
| Thioesterase | Releases the final polyyne product from the ACP. nih.gov |
| Modifying Enzymes | Can include oxygenases, methyltransferases, and other enzymes that add functional groups to the polyyne backbone. nih.gov |
Advanced Analytical Techniques for Complex Mixtures
The analysis of polyynes and their esters is often complicated by their potential instability and the presence of complex mixtures in natural extracts or synthetic reactions. nih.gov The development and application of advanced analytical techniques are therefore crucial for the accurate identification and characterization of these compounds.
Mass spectrometry (MS) is a powerful tool for the analysis of polyynes. Techniques such as Laser Desorption Ionization Time-of-Flight (LDI-TOF) MS and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have been used to characterize end-capped polyynes. acs.orgacs.org These methods can provide information about the molecular weight and fragmentation patterns of polyynes, aiding in their structural elucidation. acs.org One of the challenges in the mass spectrometry of polyynes is the potential for laser-induced cross-linking, which can lead to the formation of oligomeric species. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural analysis of polyynes. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms in the molecule. acs.org The chemical shifts of the sp-hybridized carbons in the polyyne chain are particularly informative. researchgate.net Computational methods, such as the calculation of Nucleus Independent Chemical Shifts (NICS), can aid in the interpretation of NMR spectra and provide insights into the electronic structure of polyynes. acs.org
The table below lists some of the key analytical techniques used for the characterization of polyynes.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, and elemental composition. acs.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment, and stereochemistry. acs.orglibretexts.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, such as the C≡C triple bond. measurlabs.com |
| Raman Spectroscopy | Information on molecular vibrations, particularly useful for symmetric molecules. measurlabs.com |
| X-ray Crystallography | The three-dimensional structure of crystalline compounds. wikipedia.org |
Interdisciplinary Research Integrating Chemical Synthesis with Other Fields
The unique properties of polyynes and their esters are driving interdisciplinary research that combines chemical synthesis with fields such as materials science, biology, and medicine.
In materials science , the rigid, rod-like structure and conjugated π-system of polyynes make them promising candidates for use as "molecular wires" in nanoelectronics. rsc.org Research is ongoing to incorporate polyynes into electronic devices and to study their conductivity and other electronic properties. rsc.org The synthesis of stable, long-chain polyynes is a key challenge in this area. researchgate.net
The diverse biological activities of naturally occurring polyynes have spurred interest in their potential as pharmaceuticals. nih.govroutledge.com Many polyynes exhibit antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.net Interdisciplinary research involving chemists, biologists, and pharmacologists is focused on synthesizing new polyyne derivatives and evaluating their therapeutic potential. Understanding the mechanism of action of these compounds is a major goal of this research. researchgate.net
The table below provides examples of interdisciplinary research areas involving polyynes.
| Research Area | Application/Focus |
| Molecular Electronics | Development of polyyne-based molecular wires and components for nanoelectronic devices. rsc.org |
| Drug Discovery | Synthesis and evaluation of polyynes as potential anticancer, antibiotic, and antifungal agents. routledge.comresearchgate.net |
| Chemical Biology | Use of polyynes as probes to study biological processes. |
| Astrochemistry | Study of the formation and role of polyynes in interstellar space. royalsocietypublishing.org |
Q & A
Q. How can computational models be integrated with experimental data to study this compound’s environmental fate?
- Methodological Answer : Combine molecular dynamics simulations (e.g., biodegradation pathways) with experimental hydrolysis studies. Validate degradation products via LC-MS. Use tools like EPI Suite for persistence/bioaccumulation predictions. Cross-reference with hazard assessment frameworks (e.g., REACH) to align with regulatory data requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
